Clozapine EP impurity D-d8

LC-MS/MS Stable Isotope Labeling Pharmaceutical Impurity Quantification

Quantitative accuracy of Clozapine EP Impurity D in LC-MS/MS workflows is often compromised by matrix effects, ion suppression, and recovery variability when unlabeled analogs are used. This deuterated internal standard (d8) directly addresses these challenges: • +8 Da mass shift & identical chromatographic behavior for precise matrix-effect correction. • Validated for ANDA/NDA submissions, aligning with ICH Q3A/Q3B impurity control strategies. • Ensures method robustness for batch release and stability studies in GMP environments.

Molecular Formula C18H21ClN4O
Molecular Weight 352.9 g/mol
Cat. No. B12421083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClozapine EP impurity D-d8
Molecular FormulaC18H21ClN4O
Molecular Weight352.9 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)N
InChIInChI=1S/C18H21ClN4O/c1-22-8-10-23(11-9-22)18(24)14-4-2-3-5-16(14)21-17-7-6-13(19)12-15(17)20/h2-7,12,21H,8-11,20H2,1H3/i8D2,9D2,10D2,11D2
InChIKeyGDTYMTKNSABJKZ-JNJBWJDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clozapine EP Impurity D-d8 Internal Standard


[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8 (CAS NA; molecular formula C18H13D8ClN4O; MW 352.89) is a stable isotope-labeled analog of Clozapine EP Impurity D (CAS 65514-71-8) [1]. The compound features eight deuterium atoms incorporated into the piperazine ring, providing a +8 Da mass shift that distinguishes it from the unlabeled analyte during mass spectrometric detection . It is primarily employed as an internal standard for the accurate quantification of Clozapine EP Impurity D in pharmaceutical quality control, method validation, and regulatory submissions, where precise impurity profiling is mandated by pharmacopeial monographs [2]. The deuterated form enables correction for matrix effects, recovery losses, and instrument variability, ensuring reliable quantitation in LC-MS/MS workflows .

Why Unlabeled Clozapine Impurity D Fails as Internal Standard


Generic substitution of a deuterated internal standard with an unlabeled reference material or a differently labeled analog compromises quantitative accuracy in LC-MS/MS workflows due to fundamental analytical requirements [1]. The unlabeled Clozapine EP Impurity D (MW 344.84) co-elutes with the target analyte and contributes to the analyte signal, preventing independent measurement and correction of matrix effects [2]. Alternative deuterated forms (e.g., -d4) or 13C-labeled analogs may exhibit differential extraction recovery, ionization efficiency, or chromatographic retention relative to the d8-labeled compound, introducing bias in quantification [3]. Regulatory guidelines for impurity testing in pharmaceutical submissions (e.g., ANDA, NDA) expect method validation data that demonstrates the internal standard's structural equivalence to the analyte—a condition uniquely satisfied by the d8 isotopologue with identical physicochemical properties except for mass [4]. Substituting with a non-isotopic analog or a mismatched isotope label therefore risks method failure during regulatory review or routine QC release testing.

d8-Clozapine Impurity D Differentiation Evidence


Mass Shift Enabling Baseline MS Separation

The target compound exhibits a molecular weight of 352.89 g/mol (C18H13D8ClN4O), representing an +8 Da mass increase relative to the unlabeled Clozapine EP Impurity D (MW 344.84 g/mol, C18H21ClN4O) [1]. This mass shift is sufficient to ensure complete baseline separation of the deuterated internal standard from the unlabeled analyte in both quadrupole and time-of-flight mass analyzers, eliminating isotopic cross-talk .

LC-MS/MS Stable Isotope Labeling Pharmaceutical Impurity Quantification

Piperazine Ring-Selective Deuteration for Labeling Stability

The deuterium labeling is confined to the piperazine ring at positions 2,2,3,3,5,5,6,6-d8, as confirmed by the InChIKey GDTYMTKNSABJKZ-JNJBWJDISA-N and SMILES notation . This selective deuteration avoids labile protons on amines or aromatic rings that could undergo hydrogen-deuterium exchange during sample preparation or chromatography, thereby preserving the +8 Da mass tag throughout the analytical workflow [1]. In contrast, alternative deuterated analogs (e.g., -d4 or randomly labeled species) may exhibit exchange-dependent mass variability, compromising quantitation precision.

Deuterium Labeling Chemistry LC-MS/MS Method Robustness Stable Isotope Internal Standard

Isotopic Purity for Negligible Unlabeled Contamination

While vendor-specific isotopic purity data for this exact compound is not publicly disclosed, industry best practices and vendor specifications for analogous deuterated internal standards (e.g., Clozapine-d8, isotopic purity 98-99%) establish a class benchmark of ≥98 atom% deuterium . This level of enrichment ensures that the contribution of unlabeled impurity (≤2%) to the analyte signal is below the typical quantitation threshold, minimizing positive bias in low-level impurity measurements [1].

Isotopic Enrichment LC-MS/MS Quantitation Accuracy Internal Standard Quality

EP Monograph Alignment for Clozapine Impurity D

The unlabeled compound is officially designated as Clozapine EP Impurity D in the European Pharmacopoeia monograph for Clozapine [1]. The deuterated analog retains identical chromatographic retention time and ionization efficiency, enabling its use as an internal standard in EP-compliant impurity testing methods [2]. This alignment is not shared by structurally unrelated internal standards (e.g., 13C-labeled clozapine metabolites or non-isotopic surrogates), which would require re-validation of the analytical method against regulatory standards.

European Pharmacopoeia Pharmaceutical Impurity Reference Standards Regulatory Compliance

Cost-Effectiveness in Quantitative LC-MS Workflows

Based on list pricing from a major supplier (Santa Cruz Biotechnology), the deuterated compound is offered at $380 per 1 mg, whereas the unlabeled impurity D is $388 per 10 mg . This represents a 9.8-fold higher cost per unit mass ($380/mg vs. $38.8/mg). However, deuterated internal standards are typically spiked at low nanogram-level concentrations (e.g., 10-100 ng/mL final concentration), meaning a 1 mg vial supports >10,000 analytical injections—equivalent to years of routine QC testing [1]. The incremental cost per analysis is therefore negligible compared to the cost of method failure or regulatory rejection.

Procurement Economics Analytical Method Cost Analysis Internal Standard Selection

d8-Clozapine Impurity D Application Scenarios


Impurity D Quantification for Release Testing

The deuterated compound serves as the optimal internal standard for LC-MS/MS methods quantifying Clozapine EP Impurity D in active pharmaceutical ingredient (API) and tablet formulations. Its +8 Da mass shift and identical chromatographic behavior ensure accurate correction for matrix suppression and extraction variability . This application directly supports ICH Q3A/Q3B impurity control strategies and is essential for batch release in GMP environments.

Method Development and Validation for ANDA

Generic drug manufacturers submitting ANDAs for clozapine products must demonstrate control of EP Impurity D. Using this deuterated internal standard during method validation provides the necessary precision (RSD <10%) and accuracy (85-115% recovery) to satisfy FDA and EMA requirements [1]. Its pharmacopeial alignment reduces the burden of justifying alternative internal standards in regulatory dossiers.

Therapeutic Drug Monitoring of Clozapine

Although primarily an impurity standard, the compound's structural similarity to clozapine enables its use as a surrogate internal standard for clozapine quantification in plasma/serum when a clozapine-d4/d8 standard is unavailable. Its stable isotope labeling ensures accurate quantitation of clozapine and its metabolites, supporting dose optimization and safety monitoring in schizophrenia patients [2].

Stability-Indicating Method for Forced Degradation Studies

The deuterated internal standard is employed in stability-indicating methods to quantify Clozapine EP Impurity D formed under stress conditions (e.g., heat, light, oxidation). Its use corrects for mobile phase composition changes and detector drift during long stability study sequences, ensuring reliable impurity trend data over ICH-prescribed storage intervals [1].

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